molecular formula C11H15BFNO2 B088605 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-68-0

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B088605
M. Wt: 223.05 g/mol
InChI Key: AWVXCKXEBKQHMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boric acid ester intermediates similar to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" involves multi-step substitution reactions. The process typically includes the use of FTIR, ^1H and ^13C NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. These methods ensure the accurate formation of the target compound through controlled reactions (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds akin to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" has been thoroughly analyzed using X-ray diffraction and density functional theory (DFT). These analyses reveal the spatial arrangement of atoms, confirming the structure predicted by chemical synthesis methods. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, providing insight into the compound's chemical behavior (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and stability of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" derivatives can be influenced by structural variations. For instance, different orientations of the dioxaborolane ring and variations in the bond angles of the BO2 group impact the compound's reactivity. Ab initio calculations highlight the distinctions in chemical reactivity, attributed to differences in the distribution of the highest occupied and lowest unoccupied molecular orbitals (Sopková-de Oliveira Santos et al., 2003).

Scientific Research Applications

Application 1: Synthesis and Crystal Structure Study

  • Summary of Application : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings . These compounds are obtained through a three-step substitution reaction .
  • Methods of Application : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Application 2: Drug Application Research

  • Summary of Application : Boric acid compounds, such as “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are often used as enzyme inhibitors or specific ligand drugs . They are used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
  • Methods of Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
  • Results or Outcomes : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Application 3: Boron Neutron Capture Therapy

  • Summary of Application : Boronic acid pinacol ester compounds, such as “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been widely used in boron neutron capture therapy . This is a type of radiation therapy used for treating cancer .
  • Methods of Application : In this therapy, a boron compound is introduced into the tumor and is subsequently irradiated with neutrons . The boron atoms capture these neutrons and undergo fission, producing high-energy alpha particles that kill the cancer cells .
  • Results or Outcomes : The therapy has shown promise in treating certain types of cancers, including brain tumors .

Application 4: Drug Transport Polymers

  • Summary of Application : Boronic ester bonds, like those in “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are widely used in the construction of stimulus-responsive drug carriers .
  • Methods of Application : These carriers are designed to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This allows for targeted drug delivery, improving the efficacy of the treatment and reducing side effects .
  • Results or Outcomes : The use of these carriers has shown promise in improving the delivery of drugs to target sites, particularly in the treatment of cancer .

properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXCKXEBKQHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590523
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309982-68-0
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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